![molecular formula C12H11BrO2 B14625829 3-[(2-Bromophenyl)methylidene]-5-methyloxolan-2-one CAS No. 57786-80-8](/img/structure/B14625829.png)
3-[(2-Bromophenyl)methylidene]-5-methyloxolan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(2-Bromophenyl)methylidene]-5-methyloxolan-2-one is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound features a bromophenyl group attached to a methyloxolanone ring, making it an interesting subject for studies in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Bromophenyl)methylidene]-5-methyloxolan-2-one typically involves the reaction of 2-bromobenzaldehyde with 5-methyloxolan-2-one under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
3-[(2-Bromophenyl)methylidene]-5-methyloxolan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or hydrocarbons. Substitution reactions can result in various substituted derivatives of the original compound.
Scientific Research Applications
3-[(2-Bromophenyl)methylidene]-5-methyloxolan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(2-Bromophenyl)methylidene]-5-methyloxolan-2-one involves its interaction with specific molecular targets. The bromophenyl group can engage in various interactions, such as hydrogen bonding and π-π stacking, with biological molecules. These interactions can influence the compound’s activity and effectiveness in different applications.
Comparison with Similar Compounds
Similar Compounds
2-Bromobenzaldehyde: A precursor in the synthesis of 3-[(2-Bromophenyl)methylidene]-5-methyloxolan-2-one.
5-Methyloxolan-2-one: Another precursor used in the synthesis process.
3-[(2-Chlorophenyl)methylidene]-5-methyloxolan-2-one: A similar compound with a chlorine atom instead of bromine.
Uniqueness
This compound is unique due to the presence of the bromine atom, which imparts distinct chemical properties. This uniqueness makes it valuable for specific applications where bromine’s reactivity and interactions are advantageous.
Properties
CAS No. |
57786-80-8 |
|---|---|
Molecular Formula |
C12H11BrO2 |
Molecular Weight |
267.12 g/mol |
IUPAC Name |
3-[(2-bromophenyl)methylidene]-5-methyloxolan-2-one |
InChI |
InChI=1S/C12H11BrO2/c1-8-6-10(12(14)15-8)7-9-4-2-3-5-11(9)13/h2-5,7-8H,6H2,1H3 |
InChI Key |
QFFYCDQILUOIHP-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(=CC2=CC=CC=C2Br)C(=O)O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


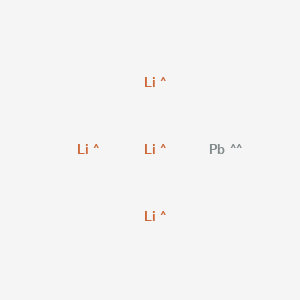
![2-{[(1-Methyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}-1,3,4-thiadiazole](/img/structure/B14625753.png)
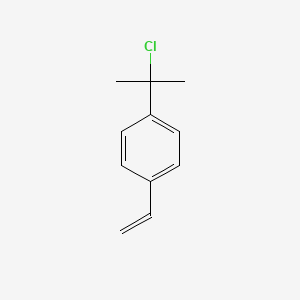

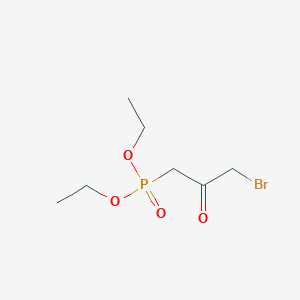
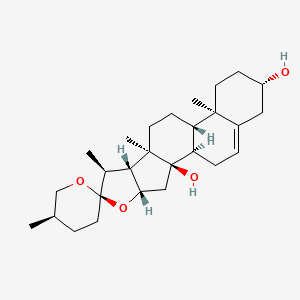
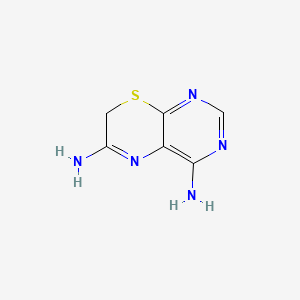
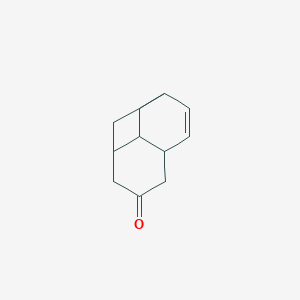
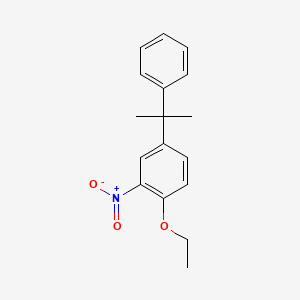
![ethyl N-[amino(trimethylsilyl)methylidene]carbamate](/img/structure/B14625794.png)
![4-[(Pyridin-2-yl)sulfamoyl]benzene-1-diazonium chloride](/img/structure/B14625808.png)

![(5R,6R)-3,3-dimethyl-4,7-dioxo-6-[(2-phenylacetyl)amino]-4λ4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B14625812.png)

